

# Techniques for measuring antimony concentration in biological samples

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# Measuring Antimony in Biological Samples: A Guide for Researchers

**Application Note & Protocol** 

For researchers, scientists, and professionals in drug development, the accurate measurement of antimony (Sb) in biological samples is crucial for toxicological assessments, pharmacokinetic studies, and environmental health monitoring. This document provides detailed application notes and protocols for the determination of antimony concentrations in various biological matrices, including blood, urine, and tissue. The primary analytical techniques covered are Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), including their variations.

### **Introduction to Antimony Measurement Techniques**

The choice of analytical technique for antimony measurement depends on factors such as the required detection limit, the nature of the biological matrix, and the need for speciation analysis (distinguishing between different chemical forms of antimony, such as Sb(III) and Sb(V)). The most commonly employed methods are Electrothermal Atomic Absorption Spectrometry (ETAAS), Hydride Generation Atomic Absorption Spectrometry (HGAAS), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[1][2][3][4] Hyphenated techniques, such as High-Performance Liquid Chromatography (HPLC) coupled with ICP-MS, are utilized for speciation analysis.[5][6][7][8]



### **Quantitative Data Summary**

The following tables summarize the performance characteristics of various analytical techniques for antimony determination in biological samples.

Table 1: Performance of Atomic Absorption Spectrometry (AAS) Techniques

Technique	Biological Matrix	Detection Limit	Precision (RSD)	Recovery	Reference
Electrotherm al AAS (ETAAS)	Blood, Serum	2.6 μg/L	-	-	[9]
ETAAS	Mussel Tissue	0.02 μg/g	<10%	90-104%	[10]
Hydride Generation AAS (HGAAS)	Water (Spiked)	0.54-0.55 μg/L	1.0-8.1%	102-114%	[11]
Hydride Generation- Atom Trapping FAAS	Water (Reference Material)	0.2 ng/mL	8.0%	-	[12]

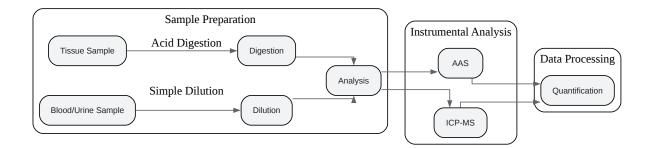
Table 2: Performance of Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Techniques



Technique	Biological Matrix	Detection Limit	Precision (RSD)	Recovery	Reference
ICP-MS	Urine, Serum, Blood	0.01 μg/L	5-10%	>92%	[13][14]
ICP-MS	Liver, Lung Tissue	0.7-0.8 ng/g	5-10%	-	[13]
HPLC-ICP- MS	Urine	8-20 ng/L	-	-	[5]
HPLC-ICP- MS	Urine, Plasma	1.6 μg/L	<3.5%	-	[8]

### **Experimental Workflows**

The following diagrams illustrate the general experimental workflows for the analysis of antimony in biological samples using different techniques.



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General workflow for antimony analysis.





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Workflow for antimony speciation by HPLC-ICP-MS.

# Detailed Experimental Protocols Protocol 1: Determination of Total Antimony in Blood and Urine by ICP-MS

This protocol is adapted from methodologies demonstrating high sensitivity and accuracy for the quantification of total antimony in liquid biological samples.[13][14]

- 1. Materials and Reagents:
- Whole blood or urine samples
- Ultrapure water (18.2 MΩ·cm)
- Nitric acid (HNO<sub>3</sub>), trace metal grade
- Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>), 30%, trace metal grade
- Indium (In) internal standard solution (1000 mg/L)
- Antimony standard solutions for calibration
- Certified Reference Materials (CRMs) for quality control
- 2. Sample Preparation:



- Blood: For simple dilution, dilute the blood sample 1:10 (v/v) with a solution containing 0.1% Triton-X-100 and 0.5% (v/v) ammonia.[14] For acid digestion, employ a nitric acid/hydrogen peroxide open digestion procedure.[14]
- Urine: Dilute urine samples 1:10 to 1:15 with ultrapure water.[6][13]
- Add the indium internal standard to all samples, blanks, and calibration standards to a final concentration of 10  $\mu g/L$ .
- 3. Instrumental Analysis (ICP-MS):
- Use an ICP-MS instrument equipped with a standard sample introduction system.
- Monitor the antimony isotope at m/z 121.
- Optimize instrument parameters (e.g., RF power, nebulizer gas flow rate, lens voltages) to achieve maximum sensitivity for antimony.
- Perform a multi-point calibration using antimony standards in the expected concentration range of the samples.
- 4. Quality Control:
- Analyze procedural blanks with each batch of samples to monitor for contamination.
- Analyze CRMs to assess the accuracy and precision of the method.
- Analyze spiked samples to evaluate matrix effects and recovery.

# Protocol 2: Determination of Total Antimony in Biological Tissues by ICP-MS

This protocol outlines the digestion and analysis of solid biological tissues for total antimony content.[13][15]

- 1. Materials and Reagents:
- Tissue samples (e.g., liver, lung)



- Nitric acid (HNO₃), concentrated, trace metal grade
- Ultrapure water
- Indium (In) internal standard solution
- Antimony standard solutions
- Certified Reference Materials (e.g., NIST SRM 1577a Bovine Liver)
- 2. Sample Preparation (Microwave Digestion):
- Weigh approximately 0.2-0.5 g of the homogenized tissue sample into a clean microwave digestion vessel.
- Add a mixture of oxidizing acids, such as nitric acid and sulfuric acid, to decompose the
  organic matrix.[10][15] For liver and lung tissues, digestion can be performed with 16 M
  HNO<sub>3</sub> in open quartz vessels at 150°C or in sealed vessels with microwave heating.[13]
- Seal the vessels and place them in the microwave digestion system.
- Run a suitable temperature and pressure program to ensure complete digestion.
- After cooling, quantitatively transfer the digest to a volumetric flask and dilute to a final volume with ultrapure water.
- Add the indium internal standard.
- 3. Instrumental Analysis (ICP-MS):
- Follow the instrumental analysis and quality control steps as described in Protocol 1.

## Protocol 3: Speciation of Antimony in Urine by HPLC-ICP-MS

This protocol is for the separation and quantification of inorganic antimony species, Sb(III) and Sb(V), in urine.[5][6][8]



- 1. Materials and Reagents:
- Urine samples
- Mobile phase: e.g., 20 mM EDTA at pH 4.7 for Sb(V) and Sb(III) separation, or 2 mM NH<sub>4</sub>HCO<sub>3</sub> and 1 mM tartaric acid at pH 8.5 for trimethylantimony dichloride and Sb(V) separation.[5]
- Antimony speciation standards (Sb(III) and Sb(V))
- Syringe filters (0.2 μm)
- 2. Sample Preparation:
- Dilute urine samples (e.g., 1:3 to 1:10) with the mobile phase.
- Filter the diluted sample through a 0.2 µm syringe filter to remove particulates.
- 3. Instrumental Analysis (HPLC-ICP-MS):
- HPLC System: Use an anion-exchange column (e.g., Hamilton PRP-X100).[5][8]
- Set the appropriate mobile phase flow rate.
- Inject the prepared sample onto the HPLC column.
- ICP-MS System: The eluent from the HPLC is introduced directly into the ICP-MS.
- Monitor the antimony signal at m/z 121 as a function of time to obtain a chromatogram showing the separation of the antimony species.
- Quantify the individual species by comparing their peak areas to those of the calibration standards.
- 4. Quality Control:
- Verify the retention times of the antimony species using standard solutions.
- Assess the recovery of each species by analyzing spiked samples.



• Use certified reference materials for urinary antimony if available.

#### Conclusion

The accurate determination of antimony in biological samples is achievable through the careful selection and application of appropriate analytical techniques. ICP-MS offers excellent sensitivity for measuring total antimony concentrations in blood, urine, and tissues.[13][14] For speciation analysis, the coupling of HPLC with ICP-MS is the method of choice.[5][6][7][8] Adherence to detailed protocols, including proper sample preparation and stringent quality control measures, is essential for obtaining reliable and reproducible results in research, clinical, and drug development settings.

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